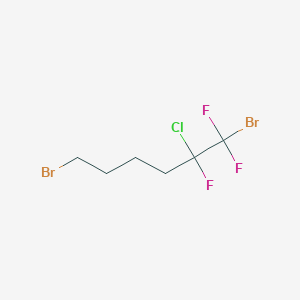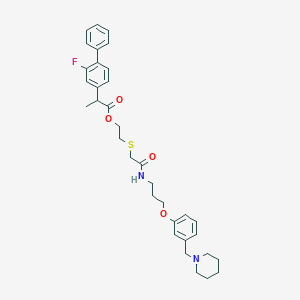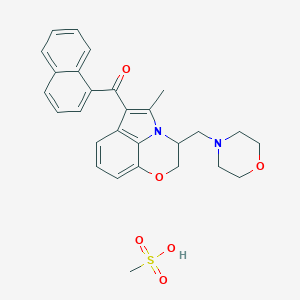
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Overview
Description
3,5-Di-tert-butyl-2-hydroxybenzaldehyde, also known as 3,5-Di-tert-butylsalicylaldehyde, is a pale yellow solid at room temperature . It has a molecular formula of C15H22O2 . It has antibacterial activity and is used in the preparation of nickel complexes . It is structurally related to 3,5-di-t-butylcatechol (DTCAT) but is not as potent an activator of rat skeletal muscle ryanodine receptor Ca2+ channel (RyRC) .
Synthesis Analysis
3,5-Di-tert-butyl-2-hydroxybenzaldehyde undergoes a condensation reaction with methyl-2-{N-(2′-aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield Schiff base ligand N,N-diethyl-2-methyl-1,4-phenylenediamine during the synthesis of copper (II) and cobalt (II) complexes of salicylaldimine .Molecular Structure Analysis
The molecular weight of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde is 234.33 g/mol . The IUPAC Standard InChI is InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3 . The Canonical SMILES is CC©©C1=CC(=C(C(=C1)C©©C)O)C=O .Chemical Reactions Analysis
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose . It is also used to create chiral Schiff base ligands for an enantioselective copper-catalyzed addition of phenylacetylene to imines, chiral oxazolidine ligands for the enantioselective addition of diethylzinc to aldehydes, and tin Schiff base complexes with histidine analogues .Physical And Chemical Properties Analysis
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a solid with a melting point of 59-61 °C (lit.) . It is stable under normal conditions but incompatible with strong oxidizing agents .Scientific Research Applications
Synthesis of Mn (III)-Salen Complex
This compound is utilized in the synthesis of Mn (III)-salen complex , which is a type of coordination complex used in various catalytic reactions. The Mn (III)-salen complexes are known for their ability to catalyze the oxidation of organic substrates, making them valuable in synthetic chemistry .
Chiral Schiff Base Ligand for Copper-Catalyzed Reactions
It serves as a chiral Schiff base ligand for enantioselective copper-catalyzed addition of phenyl acetylene to imines. This application is significant in the field of asymmetric synthesis, which is crucial for producing enantiomerically pure substances .
Enantioselective Addition of Diethyl Zinc to Aldehydes
The compound is also used as a chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes. This reaction is important for creating chiral alcohols, which are building blocks in the synthesis of various pharmaceuticals .
Synthesis of Tin Schiff Base Complexes
Another application involves the synthesis of tin Schiff base complexes with histidine analogues. These complexes can be explored for their potential biological activities and as catalysts in organic transformations .
Diamino Precursor Synthesis
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is used in synthesizing a diamino precursor known as 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose . This precursor can be further utilized in various synthetic pathways, particularly in carbohydrate chemistry .
Mechanism of Action
Target of Action
It is structurally related to 3,5-di-t-butylcatechol (dtcat), which is known to interact with the rat skeletal muscle ryanodine receptor ca2+ channel (ryrc) .
Mode of Action
It is known to undergo a condensation reaction with methyl-2-{n-(2′-aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield a schiff base ligand . This ligand is used in the synthesis of copper (II) and cobalt (II) complexes of salicylaldimine .
Biochemical Pathways
It is used in the synthesis of mn (iii)-salen complex and its diamino precursor . It is also used as a chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenylacetylene to imines .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol .
Result of Action
It is known to have antibacterial activity .
Action Environment
It is known to be air sensitive and should be stored in a dark place, sealed in dry, at room temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-ditert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIQVLZDOZPJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350777 | |
| Record name | 3,5-Di-tert-butylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butyl-2-hydroxybenzaldehyde | |
CAS RN |
37942-07-7 | |
| Record name | 3,5-Di-tert-butylsalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37942-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylsalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-tert-butylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DI-TERT-BUTYLSALICYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQA2N5HW8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde?
A1: The molecular formula of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde is C15H22O2, and its molecular weight is 234.33 g/mol. []
Q2: What are the key spectroscopic characteristics of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde?
A2: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde exhibits characteristic spectroscopic signals:
- IR Spectroscopy: A strong absorption band around 1630 cm-1 corresponds to the carbonyl (C=O) stretching vibration of the aldehyde group. []
- NMR Spectroscopy: 1H NMR and 13C NMR spectra reveal distinct signals for the tert-butyl groups, aromatic protons, and aldehyde proton. [, ]
Q3: How is 3,5-Di-tert-butyl-2-hydroxybenzaldehyde utilized in catalysis?
A3: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde serves as a precursor for the synthesis of salen ligands, which are widely employed in asymmetric catalysis. [, , ]
Q4: What makes salen ligands derived from 3,5-Di-tert-butyl-2-hydroxybenzaldehyde effective in asymmetric catalysis?
A4: Salen ligands, typically coordinated to transition metals like titanium or vanadium, create a chiral environment around the metal center. This chirality allows for enantioselective control in reactions like the asymmetric addition of trimethylsilyl cyanide to aldehydes, leading to the formation of chiral cyanohydrins with high enantiomeric excesses. [, , ]
Q5: What is the role of water in catalytic reactions involving titanium salen complexes derived from 3,5-Di-tert-butyl-2-hydroxybenzaldehyde?
A5: Research indicates that water plays a critical role in activating the titanium salen complex precursor, forming dimeric complexes of the form [(salen)Ti(μ-O)]2. These dimeric species are believed to be the actual catalytic species responsible for the observed reactivity and enantioselectivity. []
Q6: How does the structure of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde impact its stability and applications?
A6: The presence of bulky tert-butyl groups in the 3 and 5 positions of the aromatic ring contributes to the stability of the compound and derivatives. These groups provide steric hindrance, protecting the reactive aldehyde and hydroxyl groups. This steric protection enhances the compound's stability under various conditions and influences its reactivity in chemical reactions. [, , ]
Q7: What is the significance of supramolecular aggregation in 3,5-Di-tert-butyl-2-hydroxybenzaldehyde-derived complexes?
A7: Studies on copper complexes formed with organosiloxane ligands incorporating 3,5-Di-tert-butyl-2-hydroxybenzaldehyde reveal supramolecular aggregation in organic solvents like dimethylformamide. [] This aggregation arises from the interplay between the nonpolar organosiloxane moiety and the polar metal-complexed hydroxy-azomethine groups. This self-assembly behavior influences the compound's solubility, thermal stability, and surface activity, making it potentially valuable in materials science applications.
Q8: How is computational chemistry employed in research involving 3,5-Di-tert-butyl-2-hydroxybenzaldehyde?
A8: Computational methods, such as density functional theory (DFT) calculations, are employed to gain insights into the electronic structure, spectroscopic properties, and reactivity of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and its metal complexes. These calculations help elucidate reaction mechanisms, predict spectroscopic data, and understand the role of substituents on the compound's properties. [, , ]
Q9: How do structural modifications to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde impact the properties of its derivatives?
A9: Modifications to the 3,5-Di-tert-butyl-2-hydroxybenzaldehyde scaffold, such as introducing different substituents on the aromatic ring or altering the bridging groups in salen-type ligands, can significantly influence the properties of the resulting compounds. These changes can impact factors such as the compound's stability, redox potential, catalytic activity, and selectivity. [, , , ]
Q10: What are some emerging applications of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde derivatives?
A10: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde derivatives have shown promise in various fields:
- Antioxidants: Chitosan-based macromolecular antioxidants incorporating 3,5-Di-tert-butyl-2-hydroxybenzaldehyde units exhibit enhanced anti-thermal aging properties in styrene-butadiene rubber/silica composites. []
- Fluorescent probes: Unsymmetrical Schiff base derivatives of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde display selective fluorescence responses to specific metal ions, highlighting their potential as chemosensors. []
Q11: How does 3,5-Di-tert-butyl-2-hydroxybenzaldehyde contribute to the development of multifunctional materials?
A11: The compound's versatility as a building block allows for the incorporation of specific functionalities into complex molecular architectures. For example, combining 3,5-Di-tert-butyl-2-hydroxybenzaldehyde with triaminoguanidinium chloride yielded a compound (TGHB) exhibiting excited-state intramolecular proton transfer (ESIPT). [] This ESIPT process resulted in a remarkable fluorescence enhancement in the solid state, making TGHB a promising candidate for applications like solid-state emitters and fluorescent platforms with "write-erase-write" capabilities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)

![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
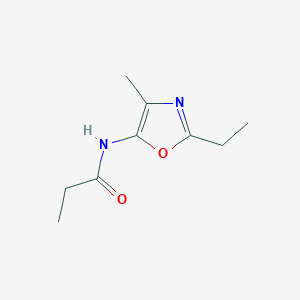
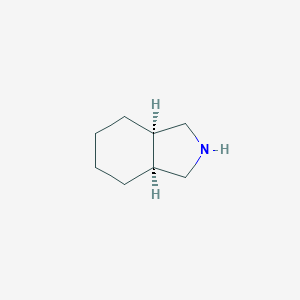
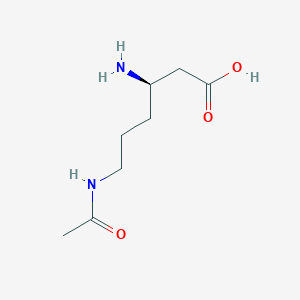
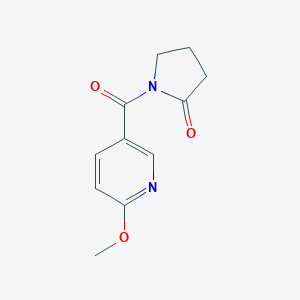
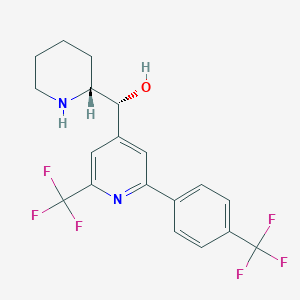
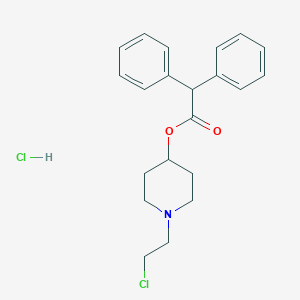
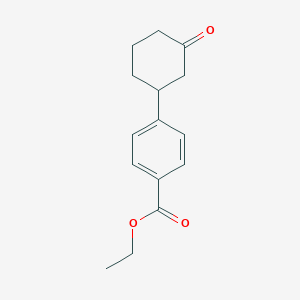
![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
